(Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine (Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17780558
InChI: InChI=1S/C9H14N2OS/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h6-8,10H,1-5H2
SMILES:
Molecular Formula: C9H14N2OS
Molecular Weight: 198.29 g/mol

(Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine

CAS No.:

Cat. No.: VC17780558

Molecular Formula: C9H14N2OS

Molecular Weight: 198.29 g/mol

* For research use only. Not for human or veterinary use.

(Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine -

Specification

Molecular Formula C9H14N2OS
Molecular Weight 198.29 g/mol
IUPAC Name 1-(oxolan-2-yl)-N-(1,3-thiazol-5-ylmethyl)methanamine
Standard InChI InChI=1S/C9H14N2OS/c1-2-8(12-3-1)4-10-5-9-6-11-7-13-9/h6-8,10H,1-5H2
Standard InChI Key GZANEKCWAOJRGZ-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)CNCC2=CN=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(Oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine features a bifunctional structure: a tetrahydrofuran (oxolane) ring linked via a methylene group to a thiazole heterocycle. The thiazole component contains nitrogen and sulfur atoms at positions 1 and 3, respectively, while the oxolane moiety contributes oxygen-based polarity . The IUPAC name, N-[(1,3-thiazol-5-yl)methyl]-1-(oxolan-2-yl)methanamine, reflects this arrangement .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC10H16N2OS\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{OS}
Molecular Weight212.31 g/mol
SMILESCC1=CSC(=N1)CNCC2CCCO2
InChIKeyLKBSRGWCTNHIBCS-UHFFFAOYSA-N

The compound’s solubility profile is influenced by its polar oxolane group and hydrophobic thiazole ring, suggesting moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals for the oxolane protons (δ 3.7–4.1 ppm) and thiazole aromatic protons (δ 7.2–7.5 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 212.31, consistent with its molecular weight .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (oxolan-2-ylmethyl)(1,3-thiazol-5-ylmethyl)amine involves convergent strategies:

  • Thiazole Ring Formation: Cyclization of thiourea derivatives with α-haloketones, a well-established method for thiazole synthesis.

  • Oxolane Functionalization: Introduction of the oxolane moiety via alkylation or reductive amination of a primary amine.

Stepwise Synthesis

A plausible route involves:

  • Synthesis of 5-(Aminomethyl)thiazole: Reaction of cysteamine with α-bromoketone derivatives.

  • Oxolane-Methylamine Preparation: Reductive amination of tetrahydrofurfuryl alcohol with ammonia.

  • Coupling Reaction: Condensation of the two intermediates using a coupling agent like EDC/HOBt.

Table 2: Representative Synthetic Yields for Analogous Compounds

IntermediateYield (%)ConditionsSource
5-(Aminomethyl)thiazole65Thiourea + bromoketone
Oxolane-methylamine72NaBH₃CN, MeOH
Final Coupling58EDC, DCM, rt

Applications in Medicinal Chemistry

Drug Development

The compound’s dual heterocyclic structure positions it as a scaffold for:

  • Antimicrobial Agents: Targeting multidrug-resistant pathogens.

  • Kinase Inhibitors: Potential use in oncology, leveraging thiazole’s affinity for ATP-binding pockets.

Material Science Applications

Thiazole derivatives are explored as organic semiconductors due to their π-conjugated systems. The oxolane moiety could modulate electronic properties while enhancing solubility for solution-processed devices.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of the oxolane and thiazole substituents could optimize potency and selectivity. For instance, introducing electron-withdrawing groups on the thiazole ring may enhance enzyme inhibition.

Toxicological Profiling

Current data lack in vivo toxicity assessments. Acute and chronic toxicity studies in rodent models are essential to advance this compound toward preclinical trials.

Formulation Development

Improving bioavailability via prodrug strategies or nanoparticle encapsulation could address potential solubility limitations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator